Cas no 952182-54-6 (1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide)

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide structure
952182-54-6 structure
商品名:1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:952182-54-6
MF:C12H13N4OBr
メガワット:309.162
CID:3157863
PubChem ID:24213868

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
    • AKOS005072847
    • MFCD09607957
    • 1-[(4-bromophenyl)methyl]-N,5-dimethyltriazole-4-carboxamide
    • 1-[(4-bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
    • 952182-54-6
    • H-20173
    • DTXSID601153989
    • インチ: InChI=1S/C12H13BrN4O/c1-8-11(12(18)14-2)15-16-17(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)
    • InChIKey: QFGKBSRPTHJMDW-UHFFFAOYSA-N
    • ほほえんだ: Cc1c(nnn1Cc2ccc(cc2)Br)C(=O)NC

計算された属性

  • せいみつぶんしりょう: 308.02727Da
  • どういたいしつりょう: 308.02727Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 59.8Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 186°(dec)

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide セキュリティ情報

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM309960-5g
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
952182-54-6 95%
5g
$538 2023-03-05
Key Organics Ltd
H-20173-0.5G
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide
952182-54-6 >95%
0.5g
£105.00 2025-02-09
Key Organics Ltd
H-20173-1G
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide
952182-54-6 >95%
1g
£165.00 2025-02-09
Key Organics Ltd
H-20173-5MG
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide
952182-54-6 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
H-20173-10MG
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide
952182-54-6 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
H-20173-20MG
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
952182-54-6 >95%
20mg
£76.00 2023-04-19
A2B Chem LLC
AI82052-5g
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
952182-54-6 >95%
5g
$885.00 2024-07-18
A2B Chem LLC
AI82052-5mg
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
952182-54-6 >95%
5mg
$214.00 2024-07-18
TRC
B031930-250mg
1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
952182-54-6
250mg
$ 220.00 2022-06-07
Key Organics Ltd
H-20173-1MG
1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3- triazole-4-carboxamide
952182-54-6 >95%
1mg
£37.00 2025-02-09

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(4-Bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

1-(4-Bromobenzyl)-N,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview

The compound 1-(4-Bromobenzyl)-N,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 952182-54-6) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a triazole ring system with a bromobenzyl group and a dimethyl substitution pattern. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, making it highly versatile for various chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of click chemistry and traditional organic synthesis techniques. The use of click chemistry has significantly streamlined the production process, making it more cost-effective and scalable for industrial applications. Researchers have also explored the bromobenzyl group as a key functional moiety in drug design, particularly in the development of targeted therapies for cancer and inflammatory diseases.

The dimethyl substitution on the triazole ring enhances the compound's stability and bioavailability, making it an attractive candidate for pharmacological studies. Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to modulate key signaling pathways involved in inflammation has opened new avenues for its use in treating chronic inflammatory conditions.

In terms of structural analysis, the compound's triazole core plays a pivotal role in its reactivity and selectivity. The triazole ring's ability to act as a hydrogen bond donor and acceptor makes it highly suitable for interactions with biological targets such as enzymes and receptors. Furthermore, the bromobenzyl group introduces additional electronic and steric effects that can fine-tune the compound's properties for specific applications.

Recent computational studies have provided deeper insights into the molecular dynamics of this compound. Advanced molecular modeling techniques have revealed that the dimethyl substitution enhances the compound's solubility in organic solvents while maintaining its hydrophobicity—a critical balance for drug delivery systems. These findings have been corroborated by experimental studies that demonstrate improved pharmacokinetic profiles in preclinical models.

The synthesis of 1-(4-Bromobenzyl)-N,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxamide involves a multi-step process that begins with the preparation of intermediate compounds such as 4-bromobenzylamine and dimethylcarbamoyl chloride. The reaction sequence typically includes nucleophilic substitution, condensation reactions, and purification steps to ensure high purity of the final product. The use of green chemistry principles in this synthesis pathway has further enhanced its sustainability and environmental friendliness.

From a biological standpoint, this compound has shown remarkable selectivity towards certain protein targets, making it a valuable tool in drug discovery programs. Its ability to inhibit key enzymes involved in disease progression has been extensively studied using techniques such as X-ray crystallography and surface plasmon resonance (SPR). These studies have provided critical insights into its binding mechanisms and efficacy.

In conclusion, 1-(4-Bromobenzyl)-N,5-Dimethyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 952182-54-6) represents a cutting-edge compound with immense potential in both academic research and industrial applications. Its unique structure, combined with advancements in synthetic methods and biological studies, positions it as a promising candidate for developing innovative therapeutic agents.

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